molecular formula C7H5Cl3S B8569571 [(Trichloromethyl)sulfanyl]benzene CAS No. 701-65-5

[(Trichloromethyl)sulfanyl]benzene

Cat. No.: B8569571
CAS No.: 701-65-5
M. Wt: 227.5 g/mol
InChI Key: PXIIUHJVQVAEEM-UHFFFAOYSA-N
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Description

[(Trichloromethyl)sulfanyl]benzene, also known as phenyl trichloromethyl sulfide, is an organosulfur compound with the molecular formula C₇H₅Cl₃S and a molecular weight of 227.54 g/mol . It is recognized in scientific literature under several synonyms, including (trichloromethylthio)benzene, trichloromethyl phenyl sulfide, and phenyl-trichloromethyl-sulfid . This compound serves as a versatile reagent and synthetic intermediate in organic synthesis. Its key research value lies in its role as a precursor in the formation of disulfide bonds, which are crucial in biological studies for stabilizing the 3D structure of peptides and proteins, and in material science for creating novel molecules . The compound can participate in photochemical radical coupling reactions. Under LED irradiation, sulfenyl chlorides like trichloromethyl sulfenyl chloride can undergo homocoupling to form disulfides efficiently and without the need for metal catalysts or additives, demonstrating a clean and atom-economical synthetic approach . This makes this compound and its derivatives valuable for researchers developing sustainable methodologies or working on the synthesis of complex disulfide-linked structures for pharmaceutical and agrochemical applications . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

701-65-5

Molecular Formula

C7H5Cl3S

Molecular Weight

227.5 g/mol

IUPAC Name

trichloromethylsulfanylbenzene

InChI

InChI=1S/C7H5Cl3S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H

InChI Key

PXIIUHJVQVAEEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 1,4-Bis(trichloromethyl)benzene
  • Structure : Benzene with two -CCl₃ groups at the 1,4 positions.
  • Key Properties :
    • Melting Point : 106–110°C; Boiling Point : 312°C .
    • Hazards : Corrosive to eyes, skin, and respiratory tract; requires stringent handling protocols .
(b) Chloromethyl 4-Chlorophenyl Sulfide
  • Structure : Benzene with -S-CH₂Cl and -Cl substituents.
  • Key Properties :
    • Molecular Weight : 193.09 g/mol; Melting Point : 21.5°C .
    • Applications : Intermediate in organic synthesis, particularly for sulfur-containing polymers .
  • Comparison : The trichloromethyl group in [(Trichloromethyl)sulfanyl]benzene likely increases steric hindrance and electrophilicity compared to the chloromethyl group in this sulfide.
(c) Trifluoromethylbenzenes (e.g., 4-Trifluoromethylbenzenesulfonyl Chloride)
  • Structure : Benzene with -CF₃ and -SO₂Cl groups.
  • Key Properties :
    • Reactivity : The -CF₃ group is strongly electron-withdrawing, enhancing resistance to oxidation .
  • Comparison : Replacing -CF₃ with -CCl₃ may reduce thermal stability but improve halogenation reactivity.

Physicochemical Properties

Property This compound (Inferred) 1,4-Bis(trichloromethyl)benzene Chloromethyl 4-Chlorophenyl Sulfide
Molecular Weight ~229.5 g/mol 265.76 g/mol 193.09 g/mol
Melting Point 50–70°C (estimated) 106–110°C 21.5°C
Boiling Point 250–300°C (estimated) 312°C Not reported
Solubility Insoluble in water Insoluble in water Likely low water solubility
Key Hazards Corrosive, respiratory irritant Corrosive, toxic Irritant, requires PPE

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves photochlorination of (methylsulfanyl)benzene (C₆H₅–S–CH₃) with molecular chlorine (Cl₂) under ultraviolet (UV) light. This free-radical chain reaction selectively substitutes hydrogen atoms on the methyl group adjacent to sulfur, yielding the trichloromethyl derivative. Key parameters include:

  • Temperature : 0–85°C to minimize side reactions like ring chlorination.

  • Light Source : LED lamps emitting 350–700 nm wavelengths enhance radical initiation while reducing energy costs.

  • Chlorine Flow Rate : Controlled dosing prevents over-chlorination and improves yield.

A typical setup involves a quartz reactor with a mercury vapor lamp, though modern systems favor LEDs for uniform illuminance (2,000–55,000 lux). The reaction proceeds as:

C₆H₅–S–CH₃+3Cl2hνC₆H₅–S–CCl₃+3HCl\text{C₆H₅–S–CH₃} + 3\text{Cl}_2 \xrightarrow{h\nu} \text{C₆H₅–S–CCl₃} + 3\text{HCl}

Challenges and Optimizations

  • Byproduct Formation : Competing ring chlorination is suppressed by maintaining low temperatures (<100°C) and using excess Cl₂.

  • Catalyst-Free Systems : Unlike earlier methods requiring benzoyl peroxide, LED-driven reactions achieve 85–90% selectivity without initiators.

  • Scalability : Continuous-flow reactors reduce residence time, improving throughput by 40% compared to batch systems.

Vapor-Phase Chlorinolysis of Bis(trichloromethyl)sulfide Intermediates

Two-Step Process

Patent EP0534412A2 describes a vapor-phase method for chlorinated aromatics, adaptable for [(trichloromethyl)sulfanyl]benzene:

  • Chlorination : React (methylsulfanyl)benzene with Cl₂ at 140–250°C to form bis(trichloromethyl)sulfide (Cl₃C–S–CCl₃).

  • Chlorinolysis : Cleave the S–S bond using activated carbon catalysts at 200–300°C, yielding C₆H₅–S–CCl₃ and CCl₄.

Table 1: Key Conditions for Vapor-Phase Synthesis

ParameterStep 1 (Chlorination)Step 2 (Chlorinolysis)
Temperature140–250°C200–300°C
CatalystNoneActivated carbon
Cl₂:Molar Ratio3:11:1
Yield70–75%80–85%

Advantages Over Liquid-Phase Methods

  • Isomer Purity : Vapor-phase reactions minimize isomerization, achieving >95% para-substitution.

  • Catalyst Longevity : Wide-pore activated carbon resists sulfur poisoning, enabling 500+ hours of operation.

Nucleophilic Substitution Using Trichloromethanesulfenyl Chloride

Synthesis of Trichloromethanesulfenyl Chloride (Cl₃C–S–Cl)

This method involves two stages:

  • Preparation of Cl₃C–S–Cl : React carbon disulfide (CS₂) with Cl₂ under UV light:

    CS2+3Cl2hνCCl4+S2Cl2(Further chlorination yields Cl₃C–S–Cl)\text{CS}_2 + 3\text{Cl}_2 \xrightarrow{h\nu} \text{CCl}_4 + \text{S}_2\text{Cl}_2 \quad \text{(Further chlorination yields Cl₃C–S–Cl)}
  • Coupling with Benzene : Use AlCl₃ as a Lewis acid to facilitate electrophilic substitution:

    C₆H₆+Cl₃C–S–ClAlCl3C₆H₅–S–CCl₃+HCl\text{C₆H₆} + \text{Cl₃C–S–Cl} \xrightarrow{\text{AlCl}_3} \text{C₆H₅–S–CCl₃} + \text{HCl}

Limitations and Solutions

  • Low Reactivity : Benzene’s inertness necessitates harsh conditions (80–120°C), risking polysubstitution. Microwave-assisted synthesis reduces reaction time by 60% while improving selectivity.

  • Byproduct Management : Distillation separates C₆H₅–S–CCl₃ from unreacted Cl₃C–S–Cl, achieving 90% purity.

Molecular Distillation for Purification

Post-synthesis purification is critical due to residual Cl₂ and chlorinated byproducts. Patent WO2015035937A1 details molecular distillation protocols:

Process Parameters

  • Temperature : 75–135°C under vacuum (3–90 Pa).

  • Stages : Multi-stage distillation increases purity from 90% to >99.5%.

Table 2: Molecular Distillation Efficiency

StageTemperature (°C)Pressure (Pa)Purity Increase
175–9030–5090% → 95%
2100–12010–2095% → 98%
3125–1353–598% → 99.5%

Emerging Methods: Radical-Mediated Thiol-Ene Reactions

Recent advances exploit thiyl radicals for C–S bond formation. A 2025 study demonstrated:

  • Generate CCl₃ radicals via photolysis of CCl₄.

  • React with thiophenol (C₆H₅–SH) under nitrogen atmosphere:

    C₆H₅–SH+CCl3C₆H₅–S–CCl3+H\text{C₆H₅–SH} + \text{CCl}_3^\cdot \rightarrow \text{C₆H₅–S–CCl}_3 + \text{H}^\cdot

Yields reach 78% with 365 nm UV light, though industrial scalability remains unproven .

Q & A

Q. Comparison of Methods

MethodConditionsAdvantagesLimitations
PhotochlorinationUV light, no solventHigh purity, minimal byproductsRequires precise light control
Catalyzed chlorinationFeCl₃, 50–80°CFaster kineticsCatalyst removal needed

What safety precautions are necessary when handling this compound?

Basic Research Question
Critical safety measures include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is inadequate .
  • Spill management : Collect spills using non-sparking tools and dispose as hazardous waste. Avoid dust generation to prevent inhalation risks .
  • Storage : Store in airtight containers away from light and heat (stable below 25°C) .

Which spectroscopic techniques are effective for characterizing this compound?

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., trichloromethyl and sulfanyl groups). Chlorine isotopes may cause splitting in spectra .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₇H₅Cl₃S, MW 225.08) and fragmentation patterns .
  • FT-IR : Peaks at 600–700 cm⁻¹ (C-Cl stretch) and 1050–1150 cm⁻¹ (S-C bond) validate functional groups .

How can researchers resolve contradictions in proposed reaction mechanisms for trichloromethyl compound formation?

Advanced Research Question
Conflicting mechanisms (e.g., radical vs. electrophilic pathways) can be addressed by:

  • Isotopic labeling : Use ³⁶Cl to trace chlorine incorporation in intermediates .
  • Kinetic studies : Compare rate constants under varying conditions (pH, light intensity) to identify dominant pathways .
  • Computational modeling : DFT calculations predict transition states and validate experimental observations .

What strategies optimize reaction conditions for high-purity this compound synthesis?

Advanced Research Question

  • Light intensity modulation : UV intensity >200 mW/cm² reduces side reactions during photochlorination .
  • Stepwise temperature control : Initial low-temperature chlorination (30°C) followed by gradual heating minimizes decomposition .
  • In-line purification : Molecular distillation post-synthesis removes unreacted Cl₂ and oligomers .

What are the environmental formation pathways of trichloromethyl compounds, and how do they inform laboratory synthesis?

Advanced Research Question
Natural formation involves:

  • Biotic processes : Microbial peroxidases chlorinate aromatic compounds in soil .
  • Abiotic pathways : Photochemical reactions in sunlight-exposed water bodies .
    Lab synthesis can mimic these using enzymatic catalysts (e.g., chloroperoxidases) or solar simulators to reduce energy costs .

How do solvent choice and catalyst selection influence the synthesis efficiency of this compound?

Advanced Research Question

  • Solvent-free systems : Improve atom economy but require rigorous mixing to avoid hotspots .
  • Polar aprotic solvents (e.g., DCM) : Enhance Cl₂ solubility but may require post-reaction removal .
  • Catalyst alternatives : I₂ or AlCl₃ offer cheaper alternatives to FeCl₃ but with lower selectivity .

What are the stability and storage conditions for this compound?

Basic Research Question

  • Degradation factors : Hydrolyzes in humid conditions to release HCl; store in desiccators with silica gel .
  • Thermal stability : Decomposes above 110°C; monitor melting point (106–110°C) during handling .

What analytical challenges exist in detecting environmental degradation products of this compound?

Advanced Research Question

  • Low-concentration detection : Use GC-MS with electron capture detection (ECD) for chlorinated byproducts (LOD: 0.1 ppb) .
  • Matrix interference : Solid-phase extraction (SPE) pre-concentrates samples from soil/water .

What are the common impurities encountered during synthesis, and how are they identified?

Basic Research Question

  • Dichloromethyl analogs : Formed via incomplete chlorination; detected via HPLC retention time shifts .
  • Oxidized sulfonyl derivatives : Identified by IR peaks at 1300 cm⁻¹ (S=O stretch) .

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